1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine
Description
1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that features a piperazine core substituted with various functional groups
Properties
Molecular Formula |
C25H23N3O5S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C25H23N3O5S2/c29-28(30)24-10-8-21(17-25(24)34-18-22-6-3-15-33-22)26-11-13-27(14-12-26)35(31,32)23-9-7-19-4-1-2-5-20(19)16-23/h1-10,15-17H,11-14,18H2 |
InChI Key |
VDQZELCCFBXAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mild oxidants like PhIO or BI-OH.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(2-FURYLMETHYL)THIO]-4-NITROPHENYL}-4-(PHENYLSULFONYL)PIPERAZINE: A structurally similar compound with a phenylsulfonyl group instead of a naphthylsulfonyl group.
N-(2-FURYLMETHYL)-2-[(7-METHOXY-4-METHYL-2-QUINOLINYL)SULFANYL]ACETAMIDE: Another compound featuring a furylmethyl group and a sulfonyl moiety.
Uniqueness
1-{3-[(2-FURYLMETHYL)SULFANYL]-4-NITROPHENYL}-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
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